Esmolol Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Biochemical Research

Specific Scientific Field: Biochemical Research

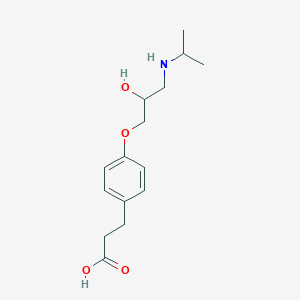

Summary of the Application: “3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid” is a carboxylic acid that is 3-phenylpropanoic acid substituted at position 4 by a 2-hydroxy-3-(propan-2-ylamino)propoxy group . It is used in biochemical research due to its unique structure and properties .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted. As a biochemical compound, it could be used in a variety of ways, including as a reagent in chemical reactions, as a component in solution preparation, or as a target for spectroscopic analysis .

Results or Outcomes: The results or outcomes of its use would also depend on the specific research context. In general, the compound’s unique structure and properties could provide valuable insights in a range of biochemical research contexts .

Use as a Fluorescent Substrate

Specific Scientific Field: Chemical Biology

Summary of the Application: “3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid” can be used as a sensitive fluorescent substrate for peroxidase enzymes .

Methods of Application or Experimental Procedures: In this context, the compound could be used in a fluorescence-based assay to measure the activity of peroxidase enzymes. The exact procedures would depend on the specific assay format .

Results or Outcomes: The use of this compound as a fluorescent substrate could enable sensitive and accurate measurement of peroxidase activity, contributing to our understanding of these important enzymes .

Use in Chemical Synthesis

Specific Scientific Field: Chemical Synthesis

Summary of the Application: This compound can be used as a precursor in the synthesis of other complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Methods of Application or Experimental Procedures: The compound can be used in various chemical reactions to synthesize new compounds. The exact procedures would depend on the specific synthesis pathway .

Results or Outcomes: The use of this compound in chemical synthesis can lead to the production of a wide range of new molecules, expanding our chemical knowledge and potentially leading to the discovery of new drugs or materials .

Use in Drug Development

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: “3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid” can be used as a precursor in the synthesis of drugs. For example, it is a functional parent of esmolol, a drug used to treat heart conditions .

Methods of Application or Experimental Procedures: In drug development, this compound could be used in various chemical reactions to synthesize new drug molecules. The exact procedures would depend on the specific drug being synthesized .

Results or Outcomes: The use of this compound in drug development could lead to the production of new drugs, potentially improving treatment options for various diseases .

Esmolol is a cardioselective beta-1 adrenergic receptor blocker primarily utilized in clinical settings for its rapid onset and short duration of action. It is marketed under the trade name Brevibloc and is classified as a class II antiarrhythmic agent. Esmolol effectively decreases heart rate and myocardial contractility by blocking the effects of epinephrine and norepinephrine on the heart, making it particularly useful in managing conditions such as supraventricular tachycardia, atrial fibrillation, and during surgical procedures to control hemodynamic responses .

The chemical structure of esmolol is represented by the formula C₁₆H₂₅NO₄, with a molecular weight of approximately 295.379 g/mol. It is characterized by a methyl ester group that contributes to its rapid metabolism and elimination from the body .

Esmolol undergoes hydrolysis, primarily catalyzed by esterases present in red blood cells, resulting in the formation of esmolol acid (ASL-8123) and methanol. This process is crucial for its pharmacokinetics, allowing for quick termination of its effects after administration ceases. The hydrolysis reaction can be summarized as follows:

The rapid hydrolysis leads to a half-life of approximately 9 minutes, which is beneficial in emergency settings where quick titration of effects is necessary .

Esmolol exhibits significant biological activity as a selective antagonist of beta-1 adrenergic receptors. By inhibiting these receptors, esmolol reduces heart rate (negative chronotropic effect), myocardial contractility (negative inotropic effect), and conduction velocity (negative dromotropic effect) within the cardiac tissue. This mechanism of action makes esmolol effective in decreasing myocardial oxygen demand during acute cardiac events .

Additionally, esmolol's selectivity for beta-1 receptors minimizes side effects typically associated with non-selective beta-blockers, such as bronchospasm, which can occur due to beta-2 receptor blockade .

The synthesis of esmolol involves several steps that include the formation of the methyl ester and subsequent purification processes. While detailed synthetic pathways are often proprietary or complex, the general approach includes:

- Formation of Intermediate Compounds: Starting from readily available precursors, various reactions such as alkylation and acylation are performed to create intermediates.

- Esterification: The final compound is synthesized through esterification reactions that yield the methyl ester form of esmolol.

- Purification: The product undergoes purification steps such as crystallization or chromatography to achieve the desired purity levels for clinical use.

Due to its rapid metabolism, esmolol is classified as a "soft drug," designed to be quickly inactivated after exerting its therapeutic effects .

Esmolol has several critical applications in clinical medicine:

- Management of Supraventricular Tachycardia: It effectively terminates episodes of tachycardia.

- Control of Heart Rate During Surgery: Used to blunt hemodynamic responses during intubation and surgical procedures.

- Treatment of Atrial Fibrillation: Provides rapid control over ventricular rates.

- Acute Myocardial Infarction: Helps reduce myocardial oxygen demand during acute cardiac events .

Esmolol's interactions with other medications can impact its efficacy and safety profile. Notably:

- Concomitant Use with Other Antihypertensives: May enhance hypotensive effects.

- Interactions with Diabetic Medications: Can mask hypoglycemic symptoms while potentially increasing the effectiveness of antidiabetic agents .

- Caution with Anesthetics: Due to its cardiovascular effects, care must be taken when used alongside anesthetics that also affect heart rate or blood pressure .

Adverse reactions can include hypotension, bradycardia, and infusion site reactions; thus, monitoring during administration is essential .

Esmolol shares similarities with other beta-blockers but stands out due to its unique properties:

| Compound Name | Selectivity | Duration of Action | Clinical Use |

|---|---|---|---|

| Esmolol | Beta-1 selective | Very short | Acute management of arrhythmias |

| Metoprolol | Beta-1 selective | Intermediate | Hypertension, angina |

| Atenolol | Beta-1 selective | Long | Hypertension, angina |

| Propranolol | Non-selective | Long | Hypertension, anxiety |

| Carvedilol | Non-selective | Long | Heart failure, hypertension |

Esmolol's rapid onset and offset make it particularly advantageous in emergency situations where immediate control over heart rate is required without prolonged effects . Its unique ester structure allows for quick hydrolysis and elimination compared to other beta-blockers that may have longer-lasting effects.